molecular formula C17H24O3Se B14435825 3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol CAS No. 79681-46-2

3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol

Katalognummer: B14435825
CAS-Nummer: 79681-46-2
Molekulargewicht: 355.3 g/mol
InChI-Schlüssel: RKUFZXWZVIYLOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol is an organic compound that features a cyclohexene ring substituted with a benzeneselenonyl group, a butyl chain, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Benzeneselenonyl Group: The benzeneselenonyl group can be introduced via a nucleophilic substitution reaction using benzeneselenonyl chloride and a suitable nucleophile.

    Addition of the Butyl Chain and Methyl Group: The butyl chain and methyl group can be added through alkylation reactions using appropriate alkyl halides and strong bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.

    Reduction: Reduction reactions can convert the benzeneselenonyl group to a selenol or selenide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzeneselenonyl group or the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are used for substitution reactions.

Major Products

    Oxidation Products: Selenoxides and selenones.

    Reduction Products: Selenols and selenides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.

    Biology: Investigated for its potential antioxidant properties and its role in redox biology.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and cellular receptors. The benzeneselenonyl group can participate in redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive proteins and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzeneselenol: A simpler selenium-containing compound with similar redox properties.

    Selenocysteine: An amino acid containing selenium, known for its role in redox biology.

    Selenomethionine: Another selenium-containing amino acid with antioxidant properties.

Uniqueness

3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol is unique due to its complex structure, which combines a cyclohexene ring with a benzeneselenonyl group, a butyl chain, and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

79681-46-2

Molekularformel

C17H24O3Se

Molekulargewicht

355.3 g/mol

IUPAC-Name

1-butyl-2-methyl-3-phenylselenonylcyclohex-2-en-1-ol

InChI

InChI=1S/C17H24O3Se/c1-3-4-12-17(18)13-8-11-16(14(17)2)21(19,20)15-9-6-5-7-10-15/h5-7,9-10,18H,3-4,8,11-13H2,1-2H3

InChI-Schlüssel

RKUFZXWZVIYLOA-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1(CCCC(=C1C)[Se](=O)(=O)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.